molecular formula C11H14ClN3O B11774252 4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride

4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride

Cat. No.: B11774252
M. Wt: 239.70 g/mol
InChI Key: HVCOKFINGYLBPO-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride is a heterocyclic compound featuring a benzo[d]isoxazole core fused with a piperazine ring. The benzo[d]isoxazole scaffold is recognized for its pharmacological versatility, including antitubercular, anti-inflammatory, and kinase inhibitory activities . The piperazine moiety enhances binding affinity to biological targets, particularly in central nervous system (CNS) and metabolic disorders. This compound is a key intermediate in drug discovery, often modified to optimize pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula

C11H14ClN3O

Molecular Weight

239.70 g/mol

IUPAC Name

4-piperazin-1-yl-1,2-benzoxazole;hydrochloride

InChI

InChI=1S/C11H13N3O.ClH/c1-2-10(14-6-4-12-5-7-14)9-8-13-15-11(9)3-1;/h1-3,8,12H,4-7H2;1H

InChI Key

HVCOKFINGYLBPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=NOC3=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Oxime Cyclization Method

A widely adopted approach involves hydroxylamine-mediated cyclization of ketone precursors. Basappa et al. demonstrated that treating 4-chloro-2-fluorophenyl ketone derivatives with hydroxylamine sulfate and potassium hydroxide generates an oxime intermediate, which undergoes intramolecular cyclization to yield 4-chlorobenzo[d]isoxazole. Key steps include:

  • Oxime Formation : Hydroxylamine sulfate and KOH facilitate oximation of the ketone at 60–70°C in aqueous ethanol.

  • Cyclization : Heating the oxime under alkaline conditions (pH 10–12) induces ring closure, forming the isoxazole nucleus.
    This method achieves yields of 75–85% for halogen-substituted benzo[d]isoxazoles, with the 4-chloro derivative serving as a critical intermediate for subsequent piperazination.

1,3-Dipolar Cycloaddition Approaches

Alternative routes employ nitrile oxide-alkyne cycloadditions. Huang et al. reported a copper(I)-catalyzed reaction between in situ-generated nitrile oxides (from aldoximes) and terminal alkynes, producing 3,5-disubstituted isoxazoles. For benzo[d]isoxazoles, this method requires:

  • Nitrile Oxide Precursor : 2-fluoro-4-nitrobenzaldehyde oxime.

  • Alkyne Partner : Propargyl chloride.

  • Catalyst : CuI (5 mol%) in acetonitrile at 80°C.
    Yields range from 65–78%, with regioselectivity favoring the 3,5-substitution pattern. However, functionalization at the 4-position necessitates post-cyclization modifications.

Hydrochloride Salt Formation

The final step involves converting the free base to the hydrochloride salt. Treatment with concentrated HCl (1.2 equiv) in ethanol at 0–5°C precipitates the product, which is filtered and dried under vacuum. Purity exceeds 98% by HPLC, with characteristic FTIR peaks at 2500 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Reaction Time Conditions
Oxime Cyclization + SNArKetone oximation, SNAr with piperazine68%18–24 hoursAqueous KOH, acetonitrile
Cycloaddition + CouplingCu-catalyzed cycloaddition, MW coupling72%45 minutesCuI, DMF, microwave

The oxime route offers scalability and avoids metal catalysts, while microwave-assisted coupling accelerates piperazination.

Optimization Strategies

  • Solvent Effects : Replacing acetonitrile with DMF increases SNAr reaction rates by 40% due to higher polarity.

  • Catalyst Screening : Pd/C (5%) in ethanol under H2 atmosphere reduces dehalogenation side reactions, improving yields to 85%.

  • Temperature Control : Maintaining SNAr reactions below 90°C prevents decomposition of the benzo[d]isoxazole core .

Chemical Reactions Analysis

Cross-Coupling Reactions on the Benzoisoxazole Ring

The halogenated benzoisoxazole scaffold can undergo palladium-catalyzed coupling. For example, Suzuki-Miyaura reactions enable aryl boronate installation:

Reaction TypeConditionsProductYieldReference
Suzuki CouplingT1-A intermediate (30 g, 131 mmol), bis(pinacolato)diboron (33.26 g, 131 mmol), PdCl₂(PPh₃)₂ (4.6 g, 6.55 mmol), 1,4-dioxane, 100°C, 6 hBoronated benzoisoxazole95%

This method introduces aryl/heteroaryl groups at the halogen position, enabling diversification of the benzoisoxazole scaffold.

Functionalization of the Piperazine Ring

The secondary amines in piperazine undergo alkylation, acylation, or sulfonylation. For instance:

  • N-Alkylation : Reacting with propargyl bromide in ethanol at 50°C yields derivatives with terminal alkynes (used in click chemistry) .

  • N-Acylation : Protection with acetyl groups (acetic anhydride, pyridine, 140°C, 2 h) prevents side reactions during subsequent steps .

Nucleophilic Substitution at the Benzoisoxazole 3-Position

The 3-position of benzoisoxazole is reactive toward nucleophiles. For example:

  • SNAr Reactions : Substitution with amines (e.g., piperazine) under basic conditions (K₂CO₃, DMF, 80°C, 8–10 h) forms 3-piperazinyl derivatives .

Oxidation and Reduction

  • Oxidation : Dess-Martin periodinane oxidizes alcohol intermediates to ketones (e.g., oxidation of 16 to 17 in ).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, as seen in nitromethane-derived intermediates .

Cyclization and Ring-Opening

  • Cyclization : Reaction of hydroxylamine derivatives with alkynes forms isoxazole rings under electrochemical conditions (Pt cathode, 5.0 mA/cm², methanol) .

  • Ring-Opening : Acidic conditions (4N HCl/dioxane) cleave Boc-protected piperazines .

Key Reaction Data Table

ReactionReagents/ConditionsOutcomeReference
Suzuki CouplingPdCl₂(PPh₃)₂, bis(pinacolato)diboron, 100°CAryl-functionalized benzoisoxazole
Piperazine AlkylationPropargyl bromide, K₂CO₃, 50°CTerminal alkyne derivatives
Nucleophilic SubstitutionPiperazine, K₂CO₃, DMF, 80°C3-Piperazinylbenzoisoxazole
Dess-Martin OxidationDess-Martin periodinane, DCMSecondary alcohol → ketone

Critical Analysis

  • Synthetic Challenges : Steric hindrance at the benzoisoxazole 3-position may limit substitution efficiency.

  • Stability : The hydrochloride salt enhances solubility but may require neutralization for certain reactions.

  • Biological Relevance : Piperazine modifications (e.g., 16f in ) improve pharmacokinetic profiles in CNS-targeted therapies.

Scientific Research Applications

Anticancer Activity

Research indicates that isoxazole derivatives, including 4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride, exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression.

  • Mechanism of Action : The compound may exert its effects by modulating signaling pathways such as the MAPK pathway, which is crucial in cancer cell proliferation and survival .

Anti-inflammatory Properties

Compounds with an isoxazole backbone have been identified as potential anti-inflammatory agents. The inhibition of leukotriene biosynthesis through the modulation of FLAP (5-lipoxygenase activating protein) is one mechanism by which these compounds can reduce inflammation.

  • Case Study : A study highlighted the synthesis of 4,5-diaryloisoxazoles that demonstrated significant inhibitory activity against inflammatory mediators, suggesting that similar derivatives could be effective in treating conditions like rheumatoid arthritis and asthma .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Isoxazole derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

  • Findings : Research has documented that certain isoxazole derivatives possess significant antibacterial activity, with some compounds demonstrating low MIC (minimum inhibitory concentration) values against resistant strains .

Neuroprotective Effects

The potential neuroprotective effects of piperazine-containing isoxazoles have been explored, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

  • Research Insights : Compounds similar to 4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride have been investigated for their ability to modulate nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function and neuroprotection .

Data Tables

Application AreaMechanism of ActionRelevant Studies
AnticancerInhibition of MAPK signaling ,
Anti-inflammatoryInhibition of leukotriene biosynthesis
AntimicrobialDisruption of bacterial cell wall synthesis ,
NeuroprotectiveModulation of nAChRs

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound exhibit significant efficacy for 5-HT2A and D2 receptors, which are associated with antipsychotic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The pharmacological and physicochemical properties of 4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride are influenced by its heterocyclic amine (piperazine) and benzo[d]isoxazole core. Below is a comparison with analogs identified in the literature:

Table 1: Comparison of 4-(Piperazin-1-yl)benzo[d]isoxazole Hydrochloride and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Notes References
4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride C₁₁H₁₃ClN₄O 268.70 (calculated) Piperazine, non-fluorinated CNS targeting, kinase inhibition
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride C₁₂H₁₄ClFN₂O 256.70 Piperidine (vs. piperazine), fluorine Enhanced lipophilicity, drug discovery intermediate
Ziprasidone Related Compound A C₂₁H₁₉ClN₄O₂S 426.92 Benzo[d]isothiazole, piperazine Antipsychotic impurity, S/O substitution alters electronic properties
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one C₁₈H₂₂N₆O 338.41 Triazolopyridinone, phenylpiperazine β-lactamase inhibition potential

Structural and Pharmacological Insights

Piperazine vs. Piperazine derivatives, such as the target compound, are more likely to interact with serotonin and dopamine receptors due to their nitrogen-rich structure .

Halogenation Effects: Fluorination in the benzo[d]isoxazole ring (e.g., 6-fluoro analog) increases lipophilicity and bioavailability, as seen in the 256.70 g/mol compound . Non-fluorinated analogs may exhibit lower membrane permeability.

Heterocyclic Core Modifications: Replacement of benzo[d]isoxazole with benzo[d]isothiazole (Ziprasidone Related Compound A) introduces a sulfur atom, altering electronic density and binding to targets like 5-HT₂A receptors . Triazolopyridinone derivatives (e.g., compounds from ) expand activity to enzyme inhibition, such as metallo-β-lactamase, due to their planar heterocyclic systems.

Biological Activity

4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

  • Molecular Formula : C11H14ClN3O
  • Molecular Weight : 239.70 g/mol
  • CAS Number : 13232476

Biological Activity Overview

The biological activity of 4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride has been investigated in various studies, revealing its potential as an antitumor and neuropharmacological agent.

The compound primarily acts through the modulation of neurotransmitter systems and inhibition of specific enzymes. Its interaction with serotonin and dopamine receptors has been noted, which is significant for treating neuropsychiatric disorders.

Antitumor Activity

Recent studies have demonstrated that derivatives of benzo[d]isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value of 11.71 µM for a related compound in inhibiting breast cancer cell proliferation, suggesting that similar derivatives may also possess potent antitumor effects .

Neuropharmacological Effects

4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride has shown promise in modulating serotonin receptors, which is crucial for developing treatments for depression and anxiety disorders. Research indicates that compounds with this structure can act as serotonin receptor antagonists, providing a basis for their use in psychiatric medications .

Case Studies

  • Breast Cancer Inhibition :
    A study investigated the effects of various benzo[d]isoxazole derivatives on MCF-7 breast cancer cells, finding that modifications to the piperazine moiety significantly influenced cytotoxicity. The lead compound displayed an IC50 value indicating effective inhibition of cell growth .
  • Neurotransmitter Modulation :
    Another study focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. This inhibition could enhance serotonin levels in the brain, providing therapeutic benefits for mood disorders .

Data Tables

Activity Type Cell Line/Target IC50 Value (µM) Reference
AntitumorMCF-7 (Breast Cancer)11.71
Neurotransmitter ModulationMAO InhibitionNot specified
CytotoxicityVarious Cancer LinesRanges from 8.75 to 43.27

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between benzo[d]isoxazole derivatives and piperazine. Key steps include:

  • Solvent Selection : Use polar aprotic solvents like 1,4-dioxane or DMF to enhance nucleophilicity (as seen in pyrazole derivative synthesis ).
  • Reagent Ratios : Optimize stoichiometry between the benzo[d]isoxazole precursor and piperazine (1:1.2 molar ratio suggested for minimal byproducts).
  • Purification : Column chromatography with silica gel (ethyl acetate/methanol gradient) or recrystallization from ethanol/water mixtures.
    • Efficiency Optimization : Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent volume, reaction time) and identify optimal conditions using response surface methodology .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : For purity assessment (≥98% by area normalization) and detection of trace impurities (e.g., unreacted piperazine or benzo[d]isoxazole derivatives) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine integration at δ ~2.8–3.2 ppm for N–CH₂ groups) .
  • Elemental Analysis : Verify stoichiometric Cl⁻ content (theoretical ~12.5% for hydrochloride salt).

Q. What are the stability considerations for long-term storage of this compound?

  • Methodological Answer :

  • Storage Conditions : Keep in airtight containers under nitrogen at –20°C to prevent hygroscopic degradation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor decomposition products (e.g., free base formation due to HCl loss) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-(Piperazin-1-yl)benzo[d]isoxazole hydrochloride in novel reactions?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and activation energies for proposed reactions (e.g., cross-coupling or ring-opening).
  • Machine Learning : Train models on existing reaction databases (e.g., REAXYS) to predict regioselectivity in electrophilic substitutions .
    • Example : Predict the compound’s behavior in Suzuki-Miyaura couplings by analyzing electron density maps of the benzo[d]isoxazole ring.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Multi-Technique Correlation : Cross-validate NMR data with X-ray crystallography (if crystalline) or IR spectroscopy (e.g., C–O–N stretching at ~1250 cm⁻¹ for isoxazole).
  • Dynamic Effects : Account for conformational flexibility (e.g., piperazine ring puckering) using variable-temperature NMR to observe coalescence of proton signals .

Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., receptors)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to serotonin or dopamine receptors, focusing on piperazine’s role in hydrogen bonding .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) under physiological buffer conditions.

Q. What advanced analytical techniques are recommended for impurity profiling?

  • Methodological Answer :

  • LC-HRMS : Identify low-abundance impurities (e.g., oxidation products at m/z +16) with exact mass accuracy (<2 ppm error).
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar byproducts (e.g., positional isomers of substituted piperazine) .

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